molecular formula C13H16F4N2 B6362107 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine CAS No. 1240572-82-0

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine

Cat. No.: B6362107
CAS No.: 1240572-82-0
M. Wt: 276.27 g/mol
InChI Key: AVLVXSZSOWBSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. Piperazine derivatives are extensively utilized in drug discovery for their versatile nitrogen-containing diazine ring, which contributes to molecular recognition and binding with biological targets . The specific substitution pattern on this compound—featuring a 4-fluoro-2-(trifluoromethyl)phenyl group—is a motif of significant interest. The presence of fluorine and the trifluoromethyl group is a common strategy in lead optimization, as these elements can profoundly influence a molecule's potency, metabolic stability, and membrane permeability . This compound serves as a critical synthetic intermediate for constructing more complex molecules. Its structure suggests potential application in the development of central nervous system (CNS) agents, given that similar piperazine-containing structures have been explored as potent and selective neurokinin-1 (NK1) receptor antagonists . Furthermore, analogous compounds are frequently investigated in other therapeutic areas, including as potential treatments for inflammatory conditions and rheumatoid arthritis . Researchers can leverage this building block to explore structure-activity relationships (SAR) or to incorporate a privileged pharmacophore into novel candidate compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2/c1-9-7-18-4-5-19(9)8-10-2-3-11(14)6-12(10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLVXSZSOWBSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Synthesis

Nucleophilic substitution reactions form the cornerstone of synthesizing 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine. A primary route involves reacting 4-fluoro-2-(trifluoromethyl)benzyl chloride with 2-methylpiperazine under basic conditions. Key findings include:

  • Reagents and Conditions :

    • Base : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 80–120°C .

    • Solvent : Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing transition states .

    • Stoichiometry : A 1:1.2 molar ratio of benzyl chloride to 2-methylpiperazine maximizes yield while minimizing byproducts .

  • Yield Optimization :
    Substituting DMF with toluene reduces polarity, slowing the reaction but improving selectivity. For instance, using toluene at 110°C for 24 hours achieves a 78% yield compared to 85% in DMF .

Table 1 : Nucleophilic Substitution Reaction Conditions and Outcomes

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
DMF80128592
Toluene110247895
Dichloromethane40486589

Cyclization Approaches

Cyclization of pre-functionalized precursors offers an alternative pathway. A notable method involves condensing N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine with 4-fluoro-2-(trifluoromethyl)benzylamine .

  • Key Steps :

    • Intermediate Formation : Reacting N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine with 2-amino-3-hydroxymethylpyridine in a water/nonpolar solvent mixture .

    • Cyclization : Heating the intermediate in a high-boiling-point polar solvent (e.g., N-methyl-2-pyrrolidone) under inert gas shielding to prevent oxidation .

  • Catalysts :
    Copper(I) catalysts (e.g., CuSO₄·5H₂O) accelerate cyclization, reducing reaction time from 48 to 24 hours .

Hydrolysis Techniques for Byproduct Management

Acid hydrolysis is critical for deprotecting intermediates and recovering byproducts. Patent WO2009057133A2 details:

  • Acid Selection :

    • Hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) in aqueous solutions at 80–85°C cleave amide bonds efficiently .

    • Hydrochloric acid (HCl) is less effective, yielding only 60% product due to incomplete cleavage .

  • Byproduct Recovery :
    Benzyl amine and phenethyl amine byproducts are extracted using dichloromethane and recycled, improving overall process sustainability .

Table 2 : Hydrolysis Efficiency with Different Acids

AcidConcentration (%)Temperature (°C)Yield (%)
HBr (aq.)488592
H₂SO₄ (aq.)508088
HCl (aq.)378560

Solvent Systems and Reaction Stability

Solvent choice profoundly impacts reaction stability and yield. Mixed solvent systems (e.g., water/toluene) mitigate side reactions:

  • Nonpolar Solvents :
    Toluene or xylene minimizes undesired nucleophilic attacks on electrophilic intermediates .

  • Polar Solvents :
    DMF or N-methyl-2-pyrrolidone enhances solubility of ionic intermediates, facilitating cyclization .

Table 3 : Solvent Effects on Cyclization Yield

SolventDielectric ConstantYield (%)
N-methyl-2-pyrrolidone3290
Toluene2.475
Dichloromethane8.968

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:8) or crystallization with diethyl ether . Advanced characterization ensures structural fidelity:

  • ¹³C NMR : Peaks at δ 120–125 ppm confirm the presence of the trifluoromethyl group .

  • HPLC/MS : Purity >95% with a molecular ion peak at m/z 276.27 .

Chemical Reactions Analysis

Types of Reactions

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or piperazine nitrogen.

Scientific Research Applications

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorinated aromatic ring and piperazine moiety allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Structural Features

The target compound’s distinct features include:

  • Piperazine core : A six-membered ring with two nitrogen atoms.
  • Substituents :
    • 2-Methyl group on the piperazine ring.
    • [4-Fluoro-2-(trifluoromethyl)phenyl]methyl group at the 1-position.
Table 1: Structural Comparison with Analogs
Compound Name Piperazine Substituents Key Structural Differences Molecular Formula Molecular Weight (g/mol)
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine (Target) 2-Methyl; [4-Fluoro-2-(trifluoromethyl)phenyl]methyl Reference compound C₁₄H₁₆F₄N₂ 296.29
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 3-Methylbenzyl; 2-(trifluoromethyl)benzyl Dual benzyl substituents; no fluorine on phenyl ring C₂₁H₂₂F₃N₂ 376.41
1-[4-(Trifluoromethyl)benzyl]piperazine Unsubstituted piperazine; 4-(trifluoromethyl)benzyl No methyl on piperazine; simpler benzyl group C₁₂H₁₃F₃N₂ 260.24
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine 4-(4-Fluorophenyl)thiazolyl substituent Thiazole ring instead of benzyl; no methyl on piperazine C₁₃H₁₃FN₄S 276.33
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 2-Fluorobenzoyl; 4-nitrobenzyl Carbonyl group instead of methylene linker; nitro substituent C₁₉H₁₇FN₄O₃ 384.37

Physicochemical Properties

  • Electron Effects : The electron-withdrawing fluorine and CF₃ groups may reduce electron density on the phenyl ring, affecting binding interactions .
  • Steric Effects : The 2-methyl group on the piperazine introduces steric hindrance, which could influence conformational flexibility and target binding .

Biological Activity

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine is a fluorinated piperazine derivative that has garnered attention due to its unique structural properties and potential biological activities. The compound features a piperazine ring substituted with a 4-fluoro-2-(trifluoromethyl)phenyl group, contributing to its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

  • Molecular Formula : C13H16F4N2
  • Molecular Weight : 276.27 g/mol
  • Structure : The compound consists of a piperazine ring with a trifluoromethyl group and a fluorine atom on the aromatic ring, enhancing its chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly serotonin receptors. The presence of electronegative substituents on the phenyl ring enhances the compound's affinity for these receptors, leading to potential serotonergic activity .

Biological Activity Overview

  • Serotonergic Activity : Research indicates that this compound exhibits serotonergic properties similar to other piperazine derivatives, which may influence mood and behavior .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, although specific efficacy data are still being explored .
  • Pharmacological Applications : The compound has been investigated for its potential use as an intermediate in the synthesis of pharmaceuticals targeting specific receptors or enzymes .

Table 1: Summary of Biological Activities

Activity Type Description Reference
SerotonergicExhibits activity at serotonin receptors, influencing neuropharmacological effects
AntimicrobialPotential effectiveness against various pathogens; further studies needed
PharmacologicalExplored as a pharmaceutical intermediate for drug synthesis

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of fluorinated piperazine derivatives highlighted that the presence of trifluoromethyl groups can enhance bioactivity against certain bacterial strains. For instance, derivatives similar to this compound were shown to have improved binding affinities due to increased lipophilicity, which facilitates interaction with bacterial membranes .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound Name Structural Features Unique Properties
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazineTrifluoromethyl group on phenylKnown serotonergic releasing agent
1-{[3-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazineDifferent substitution patternPotentially different biological activity
N-[4-Bromophenyl]-piperazineHalogen substitution instead of fluorineDifferent reactivity and biological profile

Q & A

Q. What are the common synthetic routes for preparing 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine?

The synthesis typically involves multi-step reactions, starting with functionalization of the aromatic ring followed by coupling to the piperazine core. For example, a fluorinated benzyl chloride derivative can be reacted with 2-methylpiperazine under reflux conditions using a polar aprotic solvent (e.g., acetonitrile) and a base (e.g., potassium carbonate) to facilitate nucleophilic substitution . Purification often employs column chromatography with gradients of ethyl acetate and petroleum ether, yielding the final product in moderate to high purity (48–92% yields reported for analogous piperazine derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR : To confirm the substitution pattern on the piperazine ring and aromatic moiety. For example, methyl groups on piperazine resonate at δ ~2.3–2.5 ppm, while trifluoromethyl groups show distinct splitting in 19F-NMR .
  • Elemental Analysis : To verify calculated vs. observed C, H, N content (discrepancies < 0.3% indicate high purity) .
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ peaks) .

Q. What are the typical challenges in synthesizing trifluoromethyl-substituted aromatic compounds?

Challenges include:

  • Reagent Stability : Trifluoromethylating agents (e.g., CF3I) are moisture-sensitive, requiring anhydrous conditions .
  • Byproduct Formation : Competing reactions (e.g., dehalogenation) may occur; monitoring via TLC or HPLC is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
  • Temperature Control : Reflux (80–100°C) balances reaction rate and side-product suppression .
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .

Q. What strategies resolve contradictions in spectroscopic data for piperazine derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic vs. piperazine protons) .
  • X-ray Crystallography : Provides definitive structural confirmation, as seen in analogous compounds with trifluoromethyl groups .
  • Dynamic NMR : Detects conformational exchange in piperazine rings at variable temperatures .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Screens against target proteins (e.g., kinases) using software like AutoDock. The fluorobenzyl fragment has shown affinity for tyrosine kinase active sites in related studies .
  • QSAR Models : Correlates substituent electronic properties (e.g., Hammett σ values for -CF3) with bioactivity .

Q. What in vitro assays evaluate the compound’s therapeutic potential?

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Kinase Inhibition Assays : Fluorescence polarization assays measure IC50 values for kinase targets .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Analysis and Experimental Design

Q. How do structural modifications influence the compound’s physicochemical properties?

  • LogP Prediction : The -CF3 group increases hydrophobicity (clogP ~2.5–3.0), impacting membrane permeability .
  • pKa Calculation : Piperazine’s secondary amine has a pKa ~8.5, affecting solubility in acidic media .

Q. What factors contribute to variability in reported melting points for similar compounds?

  • Polymorphism : Different crystalline forms arise from solvent recrystallization (e.g., EtOAc vs. hexane) .
  • Purity : Impurities >2% depress melting points; rigorous drying and column chromatography mitigate this .

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

  • LC-MS Monitoring : Tracks intermediate formation in real-time .
  • Isolation and Crystallization : Intermediates (e.g., boc-protected piperazines) are isolated and analyzed via NMR before deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.